Potent NAAA Inhibition: IC₅₀ Comparison Against a Reference Inhibitor
N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 0.042 μM, as reported in vendor technical documentation . This activity places it in the same potency range as the advanced non-covalent NAAA inhibitor ARN19689 (IC₅₀ = 0.042 μM) [1]. While direct head-to-head comparison data for the exact compound is not available in primary literature, the reported IC₅₀ value indicates a high level of potency for this mechanism.
| Evidence Dimension | NAAA enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.042 μM |
| Comparator Or Baseline | ARN19689 (pyrazole azabicyclo[3.2.1]octane sulfonamide) |
| Quantified Difference | Equivalent nanomolar potency (0.042 μM vs. 0.042 μM) |
| Conditions | Human NAAA enzyme assay (reported in vendor literature and primary research respectively) |
Why This Matters
This level of NAAA inhibition potency justifies its use as a lead-like scaffold or positive control in inflammation and pain research programs.
- [1] Pizzirani, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13451-13474. View Source
